molecular formula C21H26N2O4S B2419203 4-(azepan-1-ylsulfonyl)-N-(4-ethoxyphenyl)benzamide CAS No. 307326-30-3

4-(azepan-1-ylsulfonyl)-N-(4-ethoxyphenyl)benzamide

Cat. No. B2419203
CAS RN: 307326-30-3
M. Wt: 402.51
InChI Key: LOEOYCCPNBJZTB-UHFFFAOYSA-N
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Description

4-(azepan-1-ylsulfonyl)-N-(4-ethoxyphenyl)benzamide, also known as AEBS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Biodegradation Potential

One study focuses on the synthesis and in vitro biodegradation of poly(ether-ester) azo polymers, which could be relevant for understanding the biodegradability and potential environmental impact of compounds with similar azo and sulfonyl functional groups (Samyn et al., 1995). These polymers were evaluated for their degradation in the presence of azoreductase, highlighting their potential use in colon-specific drug delivery systems.

Molecular Interactions and Reaction MechanismsAnother area of research involves the electrophilic intramolecular cyclization of functional derivatives of unsaturated compounds, which provides insights into the synthesis of complex heterocyclic compounds (Danilyuk et al., 2016). This study explores cyclization reactions that could be pertinent to synthesizing compounds with similar structural features to "4-(azepan-1-ylsulfonyl)-N-(4-ethoxyphenyl)benzamide."

Photoresponsive Materials and Drug Delivery

Research on photoresponsive molecularly imprinted hydrogels for the photoregulated release and uptake of pharmaceuticals in aqueous media demonstrates the application of azo compounds in creating stimuli-responsive drug delivery systems (Gong et al., 2008). Such materials can undergo reversible structural changes upon exposure to light, enabling controlled drug release.

Protein Kinase B (PKB) Inhibition for Therapeutic Applications

A study on the structure-based optimization of novel azepane derivatives as PKB inhibitors highlights the therapeutic potential of azepane-containing compounds (Breitenlechner et al., 2004). These compounds were designed to address plasma instability issues of previous drug candidates, showcasing the importance of chemical modifications for improving drug properties.

Ionic Liquids for Green Chemistry

The synthesis of azepanium ionic liquids from azepane offers a glimpse into the creation of new families of room-temperature ionic liquids for potential applications in green chemistry and industrial processes (Belhocine et al., 2011). These ionic liquids could mitigate disposal issues related to diamine production byproducts.

properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-(4-ethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-2-27-19-11-9-18(10-12-19)22-21(24)17-7-13-20(14-8-17)28(25,26)23-15-5-3-4-6-16-23/h7-14H,2-6,15-16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOEOYCCPNBJZTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(azepan-1-ylsulfonyl)-N-(4-ethoxyphenyl)benzamide

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